2-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a synthetic compound that incorporates a 3,4,5-trimethoxybenzoyl group, an azetidinyl moiety, and a triazole ring. The 3,4,5-trimethoxybenzoyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves the following steps:
Formation of the Azetidin-3-yl Intermediate: The azetidin-3-yl intermediate can be synthesized through the reaction of a suitable azetidinone precursor with a 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Cyclization to Form the Triazole Ring: The azetidin-3-yl intermediate is then subjected to cyclization with an azide source, such as sodium azide, under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of copper catalysts for azide-alkyne cycloaddition.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or azetidines.
Scientific Research Applications
2-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for its anti-cancer properties.
Combretastatin: A potent microtubule-targeting agent with a similar pharmacophore.
Uniqueness
2-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of the azetidinyl and triazole moieties, which may confer distinct biological activities and chemical reactivity compared to other compounds with only the trimethoxyphenyl group .
Properties
IUPAC Name |
[3-(triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-21-12-6-10(7-13(22-2)14(12)23-3)15(20)18-8-11(9-18)19-16-4-5-17-19/h4-7,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKZKZBDMHCAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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